molecular formula C17H16N2O5S2 B2862641 3,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 349618-30-0

3,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No. B2862641
CAS RN: 349618-30-0
M. Wt: 392.44
InChI Key: KRLYUXNVUKKXJP-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a chemical compound with the molecular formula C17H16N2O5S2 and a molecular weight of 392.45 . It is also known by the synonym Benzamide, 3,5-dimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]- .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with two methoxy groups at the 3 and 5 positions, a benzothiazolyl group at the N position, and a methylsulfonyl group at the 6 position of the benzothiazolyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not available in the search results .

Scientific Research Applications

Electrophysiological Activity

Research has shown that compounds similar to "3,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide" exhibit significant cardiac electrophysiological activity. Specifically, certain N-substituted imidazolylbenzamides or benzene-sulfonamides have been found to have potency in vitro Purkinje fiber assays comparable to sematilide, a selective class III agent. These findings suggest that the methylsulfonylamino group in these compounds can be replaced with a 1H-imidazol-1-yl moiety to produce class III electrophysiological activity in the N-substituted benzamide series, highlighting their potential in developing novel antiarrhythmic drugs (Morgan et al., 1990).

Synthesis of Heterocycles

Another study focused on the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These compounds were synthesized from reactions involving 1-(benzothiazothiazol-2-yl)-2-phenylsulfonyl-1-ethanone and related precursors. The resulting heterocycles were used as building blocks for the creation of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, among others. This research underscores the versatility of similar compounds in synthesizing a broad range of heterocyclic compounds, which are crucial in pharmaceutical development (Darweesh et al., 2016).

Antimalarial and COVID-19 Potential

A theoretical and experimental investigation into antimalarial sulfonamides also showed promising results. Compounds were evaluated for their in vitro antimalarial activity and potential efficacy against COVID-19. The study highlights the significance of sulfonamide derivatives, including those similar to "this compound," in exploring new treatments for infectious diseases (Fahim & Ismael, 2021).

Safety and Hazards

The safety, risk, hazard, and MSDS information for 3,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is not available in the search results .

properties

IUPAC Name

3,5-dimethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-11-6-10(7-12(8-11)24-2)16(20)19-17-18-14-5-4-13(26(3,21)22)9-15(14)25-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLYUXNVUKKXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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